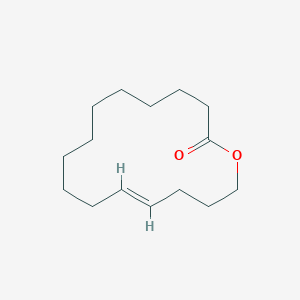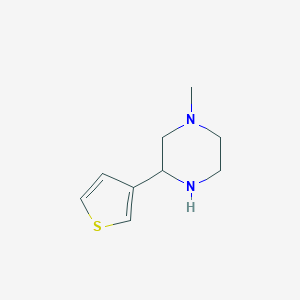
1-Methyl-3-thiophen-3-ylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-thiophen-3-ylpiperazine, also known as MTP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and is used in the synthesis of various pharmaceuticals.
Mécanisme D'action
1-Methyl-3-thiophen-3-ylpiperazine acts as a selective agonist of 5-HT1A receptors, which are G protein-coupled receptors found in the brain and other tissues. Activation of these receptors leads to a decrease in the activity of neurons that release serotonin, resulting in an overall decrease in serotonin neurotransmission. This mechanism of action is similar to that of other drugs targeting serotonin receptors, such as buspirone and gepirone.
Effets Biochimiques Et Physiologiques
1-Methyl-3-thiophen-3-ylpiperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-Methyl-3-thiophen-3-ylpiperazine has been shown to reduce anxiety and depression-like behaviors, as well as improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant effects. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-3-thiophen-3-ylpiperazine has several advantages for use in lab experiments. It is a selective agonist of 5-HT1A receptors, which allows for the study of the specific effects of serotonin receptor activation. It is also a relatively stable compound that can be easily synthesized in the lab. However, 1-Methyl-3-thiophen-3-ylpiperazine has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.
Orientations Futures
There are several future directions for research on 1-Methyl-3-thiophen-3-ylpiperazine. One area of interest is the development of new drugs targeting serotonin receptors based on the structure of 1-Methyl-3-thiophen-3-ylpiperazine. Another area of interest is the investigation of the long-term effects of 1-Methyl-3-thiophen-3-ylpiperazine, including its potential for neurotoxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-Methyl-3-thiophen-3-ylpiperazine and its potential applications in the treatment of neurological disorders.
Applications De Recherche Scientifique
1-Methyl-3-thiophen-3-ylpiperazine has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-Methyl-3-thiophen-3-ylpiperazine has been used as a tool to study the role of serotonin receptors in the brain. It has been shown to selectively activate 5-HT1A receptors, which are involved in regulating anxiety and depression. In pharmacology, 1-Methyl-3-thiophen-3-ylpiperazine has been used as a reference compound in the development of new drugs targeting serotonin receptors. In medicinal chemistry, 1-Methyl-3-thiophen-3-ylpiperazine has been used as a building block in the synthesis of various pharmaceuticals, including antipsychotics and antidepressants.
Propriétés
Numéro CAS |
111781-52-3 |
|---|---|
Nom du produit |
1-Methyl-3-thiophen-3-ylpiperazine |
Formule moléculaire |
C9H14N2S |
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
1-methyl-3-thiophen-3-ylpiperazine |
InChI |
InChI=1S/C9H14N2S/c1-11-4-3-10-9(6-11)8-2-5-12-7-8/h2,5,7,9-10H,3-4,6H2,1H3 |
Clé InChI |
UHUOUCNTJJCWBQ-UHFFFAOYSA-N |
SMILES |
CN1CCNC(C1)C2=CSC=C2 |
SMILES canonique |
CN1CCNC(C1)C2=CSC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)
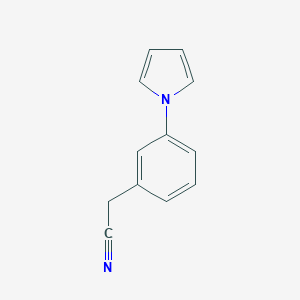
![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)
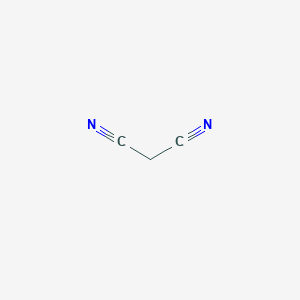
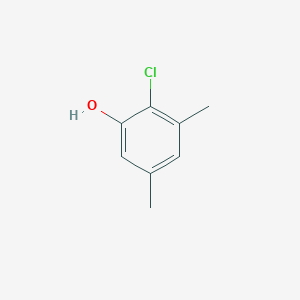
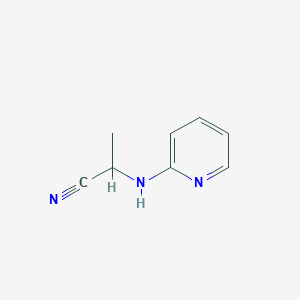
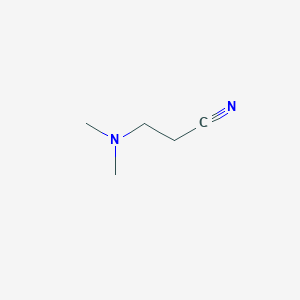
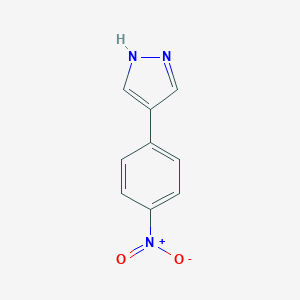
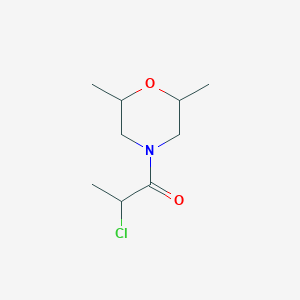

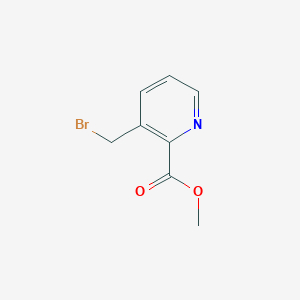
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)

